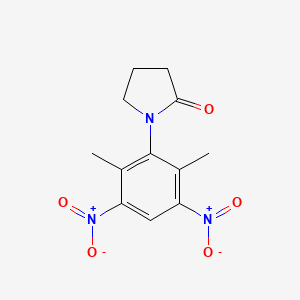
1-(2,6-Dimethyl-3,5-dinitrophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethyl-3,5-dinitrophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C₁₂H₁₃N₃O₅ It is a derivative of pyrrolidinone, a five-membered lactam ring, and contains two nitro groups and two methyl groups on the phenyl ring
Preparation Methods
The synthesis of 1-(2,6-Dimethyl-3,5-dinitrophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethyl-3,5-dinitrobenzoyl chloride with pyrrolidin-2-one in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(2,6-Dimethyl-3,5-dinitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-(2,6-Dimethyl-3,5-dinitrophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: In medicinal chemistry, it serves as a lead compound for the development of new drugs. Its derivatives are evaluated for their pharmacological activities and potential as drug candidates.
Industry: The compound is used in the development of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethyl-3,5-dinitrophenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
1-(2,6-Dimethyl-3,5-dinitrophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The parent compound without the nitro and methyl groups. It serves as a basic scaffold for various derivatives.
2,6-Dimethyl-3,5-dinitrophenyl derivatives: Compounds with similar substitution patterns on the phenyl ring but different functional groups attached to the pyrrolidinone ring.
Nitroaromatic compounds: Compounds containing nitro groups on an aromatic ring, which exhibit similar redox properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3O5 |
|---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
1-(2,6-dimethyl-3,5-dinitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H13N3O5/c1-7-9(14(17)18)6-10(15(19)20)8(2)12(7)13-5-3-4-11(13)16/h6H,3-5H2,1-2H3 |
InChI Key |
WLUIOMCNMUOVOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


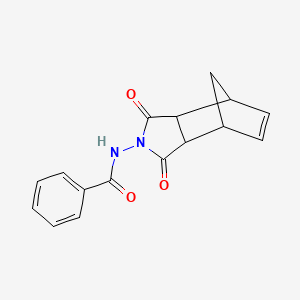
![2-methylbutyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12478437.png)
![17-Ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid (non-preferred name)](/img/structure/B12478445.png)
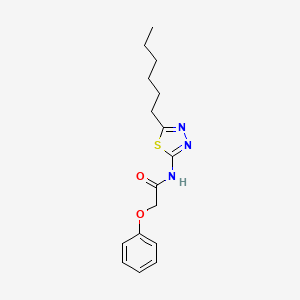
![2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B12478459.png)
![N-{3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B12478464.png)
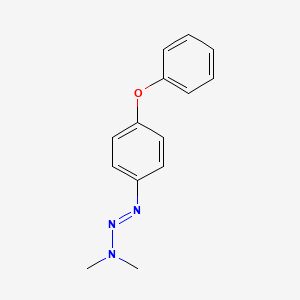
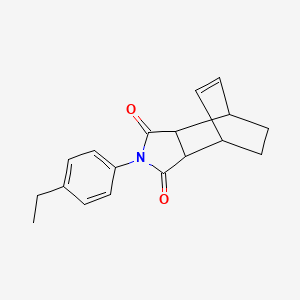
![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12478473.png)
![4-{(E)-[(2-hydroxyethyl)sulfanyl]diazenyl}benzenesulfonamide](/img/structure/B12478475.png)
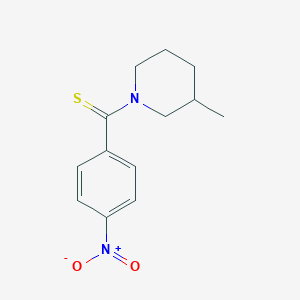
![2-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)quinazolin-4-amine](/img/structure/B12478482.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B12478486.png)
![1-{[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol](/img/structure/B12478493.png)
